molecular formula C11H12BrClO2 B1397201 4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran CAS No. 1056465-06-5

4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran

Cat. No. B1397201
M. Wt: 291.57 g/mol
InChI Key: ZWSZBQFBYHYZSO-UHFFFAOYSA-N
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Description

“4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C11H12BrClO2 . It has an average mass of 291.569 Da and a monoisotopic mass of 289.970917 Da .


Synthesis Analysis

This compound can be used as a starting material in the synthesis of other compounds. For example, it can be used in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran and 4-(tetrahydropyranyloxymethyl)phenyl magnesium bromide .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydro-2H-pyran ring attached to a 4-bromo-2-chlorophenoxy group . The bromine and chlorine atoms on the phenoxy group make it a halogenated heterocycle .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • Convenient Synthesis Approaches : A study by Liu et al. (2008) describes a convenient approach for the preparation of a compound synthesized from 4-bromo-2-(bromomethyl)-1-chlorobenzene, demonstrating the use of bromo-chlorophenoxy tetrahydro pyran in complex organic synthesis processes (Liu, Li, Lu, & Miao, 2008).

  • Intermediate in Lipid Peroxidation Product Synthesis : Jouanin et al. (2008) worked on synthesizing internal standards for the quantification of lipid peroxidation products, using a compound that is a precursor of 4-hydroxy-2(E)-nonenal, synthesized starting from ethyl 2-bromoacetate (Jouanin, Sreevani, Rathahao, Guéraud, & Paris, 2008).

  • Experimental and Theoretical Studies in Pyrolysis : Álvarez-Aular et al. (2018) conducted experimental and theoretical studies on the pyrolysis of tetrahydropyranyl phenoxy ethers, including 2-(4-bromophenoxy)tetrahydro-2H-pyran, providing insights into the kinetics and mechanisms involved in such processes (Álvarez-Aular, Cartaya, Maldonado, Monascal, Coll, & Chuchani, 2018).

Photochemical and Material Science Applications

  • Photochemical Properties and Cytotoxicities : A study by Ota et al. (2015) explored the photochemical properties and cytotoxicities of 2H-naphtho[1,2-b]pyran and its photodimers, showcasing the potential of such compounds in material science and medical applications (Ota, Sasamori, Tokitoh, Onodera, Mizushina, Kuramochi, & Tsubaki, 2015).

  • Emission-Tuned Nanoparticles : Fischer et al. (2013) discussed the use of compounds including tetrahydro-2H-pyran in the creation of emission-tuned nanoparticles, which have applications in various fields such as imaging and sensor technologies (Fischer, Baier, & Mecking, 2013).

Drug Synthesis and Pharmaceutical Applications

  • Preparation of SGLT2 Inhibitors : In another study by Liu et al. (2008), a novel approach for the preparation of specific inhibitors was developed, starting from a bromo-chlorobenzoic acid precursor (Liu, Li, & Lu, 2008).

  • Synthesis of 4H-Pyran-4-One Derivatives : Shahrisa et al. (2000) explored the synthesis of 4H-pyran-4-one derivatives, which are known for their useful biological properties, including potential pharmaceutical applications (Shahrisa, Tabrizi, & Ahsani, 2000).

  • Hepatoprotection Studies : Tripathi et al. (2003) examined the hepatoprotective activity of a compound related to 4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran, demonstrating its potential in therapeutic applications (Tripathi, Srivastava, Rastogi, Raina, Ram, & Srivastava, 2003).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, it is recommended to wash the eyes with copious amounts of water for at least 15 minutes . In case of inhalation, it is recommended to remove the victim to fresh air . In case of ingestion, it is recommended to wash out the mouth with copious amounts of water for at least 15 minutes .

properties

IUPAC Name

4-(4-bromo-2-chlorophenoxy)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSZBQFBYHYZSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromo-2-chlorophenoxy)tetrahydro-2H-pyran

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-chloro-phenol (4 g, 19.28 mmol), tetrahydro-4-pyranol (2.20 ml, 23.13 mmol) and polymer supported triphenylphosphine (17.29 g, 39.29 mmol; purchased from Argonaut, loading 2.23 mmol/g) was suspended in DCM (250 ml) and then cooled to 0° C. Di-tert-butyl azadicarboxylate (6.65 g, 28.92 mmol) was added portionwise and the reaction mixture was warmed to r.t. and shaken for 2 h. The resin was filtered off and washed with DCM. The combined filtrates were evaporated to dryness. The crude product thus obtained was purified by column chromatography (silica gel; DCM/7M solution of NH3 in MeOH up to 2%). The desired fractions were collected and concentrated in vacuo to yield intermediate compound D27 as colorless oil (5.38 g, 95%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
17.29 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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